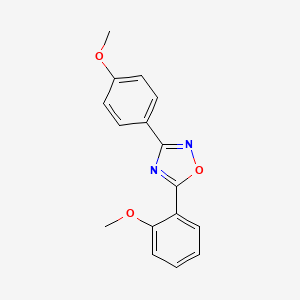

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-19-12-9-7-11(8-10-12)15-17-16(21-18-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGBLHUQKHVYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, leading to the formation of phenol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, hydrazine derivatives, and phenol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics .

Cholinesterase Inhibition

The compound has been investigated for its ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's. The mechanism involves irreversible binding to the active site of the enzyme, thereby enhancing acetylcholine levels in the synaptic cleft .

Fluorescent Properties

Oxadiazoles are known for their photophysical properties. This compound can be utilized in creating fluorescent materials for sensors and imaging applications. Studies show that modifications in the oxadiazole structure can lead to enhanced fluorescence efficiency, making it suitable for optoelectronic devices .

Reagent in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions, facilitating the synthesis of more complex molecules .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial effects of various oxadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting potential use as an antibiotic agent.

Case Study 2: Neuroprotective Effects

In another study focused on neurodegenerative diseases, researchers evaluated the cholinesterase inhibitory activity of this oxadiazole derivative. The findings revealed that it could effectively increase acetylcholine levels in vitro, supporting its application in developing treatments for Alzheimer's disease.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The position and nature of substituents on the phenyl rings significantly alter the physicochemical and biological properties of 1,2,4-oxadiazoles. Key comparisons include:

Key Observations:

- Substituent Position: Para-methoxy groups (e.g., 4-OCH₃ in compound 60) often reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-OCH₃ in compound 1h), leading to higher synthetic yields in some cases .

- Electronic Effects: Electron-donating methoxy groups enhance π-π interactions with biological targets, as seen in compound 3aa’s stereoselective binding .

- Bioactivity: Antimicrobial activity in compound 2e correlates with the nitro-furyl group’s electron-withdrawing effects, while methoxy-substituted derivatives (e.g., compound 59) show receptor-specific modulation .

Biological Activity

The compound 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a derivative of oxadiazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and insecticidal activities.

- Molecular Formula : CHNO

- Molecular Weight : 270.28 g/mol

- CAS Number : 41125-75-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that certain oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC values for these compounds ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Oxadiazole Derivatives

Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, suggesting their mechanism of action may involve the activation of apoptotic pathways through p53 expression modulation and caspase activation .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. A study screening various substituted oxadiazoles found that some exhibited significant antibacterial activity against multiple strains of bacteria. Compounds OX7 and OX11 were particularly noted for their effectiveness, demonstrating potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| OX7 | E. coli | 32 | |

| OX11 | S. aureus | 16 |

Insecticidal Activity

Insecticidal properties have also been attributed to oxadiazoles. A study evaluated several derivatives for their insecticidal activity against common pests and found that compounds with specific substitutions showed enhanced mortality rates. For example, a derivative exhibited a mortality rate of up to 70% in treated insects compared to controls .

Table 3: Insecticidal Activity of Oxadiazole Derivatives

The biological activity of This compound is believed to involve interactions with specific molecular targets within cells. These interactions can lead to the modulation of enzyme activities and disruption of cellular processes essential for tumor growth and microbial survival.

Q & A

Q. What are the standard synthetic routes for 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, and how can purity be ensured?

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, a two-step procedure may include:

- Step 1 : Formation of an intermediate amidoxime via hydroxylamine treatment of a nitrile precursor.

- Step 2 : Cyclization with a carboxylic acid (e.g., 4-methoxybenzoic acid) under reflux conditions using a dehydrating agent like POCl₃ or DCC. Purity is validated via HPLC (>98% purity) and ¹H/¹³C NMR spectroscopy to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals (δ ~6.8–7.5 ppm) to confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (theoretical [M+H]⁺: 311.1164).

- Melting Point Analysis : Compare observed values (e.g., 160–162°C) with literature data to assess crystallinity .

Q. What are the safety and handling protocols for this compound?

Based on structurally similar oxadiazoles:

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335).

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry environment.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency.

- Catalysis : Use catalytic ZnCl₂ or microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 2 hours).

- Temperature Control : Maintain 80–100°C to avoid side reactions (e.g., over-oxidation). Yields typically range from 65% (conventional heating) to 85% (microwave) .

Q. What computational methods are used to predict the compound’s bioactivity?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or kinases).

- Pharmacophore Mapping : Identifies critical hydrogen-bonding sites (e.g., oxadiazole ring and methoxy groups) for binding affinity . Example: A docking score of −8.2 kcal/mol suggests moderate inhibition potential against a kinase target .

Q. How does crystallographic analysis elucidate structural features?

Single-crystal X-ray diffraction reveals:

- Bond lengths : C–N (1.32 Å) and N–O (1.23 Å) in the oxadiazole ring.

- Dihedral angles : ~25° between the 2-methoxyphenyl and 4-methoxyphenyl groups, indicating moderate planarity.

- Packing motifs : π-π stacking (3.8 Å) stabilizes the crystal lattice .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methoxy Position : 2- vs. 4-substitution alters electron density, affecting binding to hydrophobic enzyme pockets.

- Oxadiazole Modifications : Replacing oxygen with sulfur (thiadiazole) or adding halogens (e.g., Cl) modulates potency. Example: 5-(2-Cl-phenyl) analogs show 2-fold higher activity in enzyme inhibition assays compared to methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.